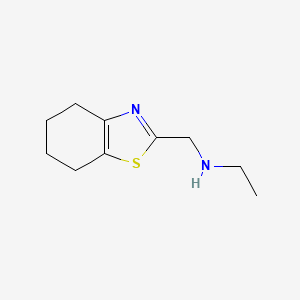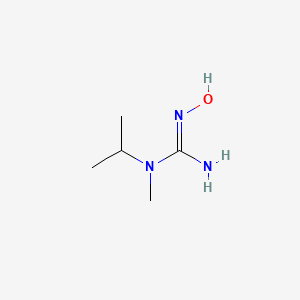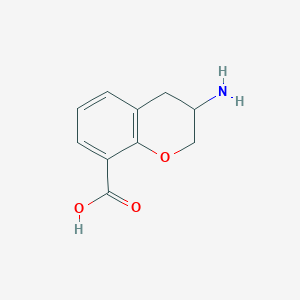
3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid is a chemical compound with the molecular formula C₁₀H₁₁NO₃ It is a derivative of 1-benzopyran, a bicyclic structure consisting of a benzene ring fused to a pyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as salicylic aldehyde and ethyl cyanoacetate.
Cyclization: The initial step involves the cyclization of these starting materials to form the benzopyran ring system.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, typically using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzopyran derivatives, which may have different functional groups attached to the benzopyran ring system.
Wissenschaftliche Forschungsanwendungen
3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its interactions with biological receptors, particularly serotonin receptors.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid involves its interaction with serotonin receptors, particularly the 5-HT1A receptor. The compound acts as a ligand, binding to the receptor and modulating its activity. This interaction can lead to anxiolytic effects, making it a potential candidate for the development of new anxiolytic drugs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-3-amino-2H-1-benzopyran derivatives: These compounds share a similar core structure but may have different substituents on the benzopyran ring.
5-Substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives: These derivatives have various substituents at the 5-position, affecting their biological activity.
Uniqueness
3-Amino-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a carboxylic acid group on the benzopyran ring makes it a versatile compound for various applications in medicinal chemistry and drug development.
Eigenschaften
Molekularformel |
C10H11NO3 |
|---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
3-amino-3,4-dihydro-2H-chromene-8-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c11-7-4-6-2-1-3-8(10(12)13)9(6)14-5-7/h1-3,7H,4-5,11H2,(H,12,13) |
InChI-Schlüssel |
GGAAENLTMDRLAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COC2=C1C=CC=C2C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride](/img/structure/B13189099.png)
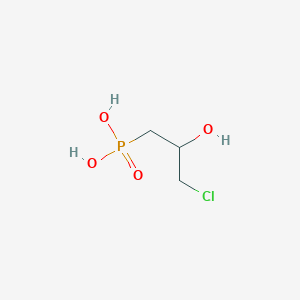
amine](/img/structure/B13189115.png)

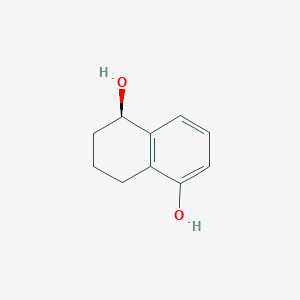

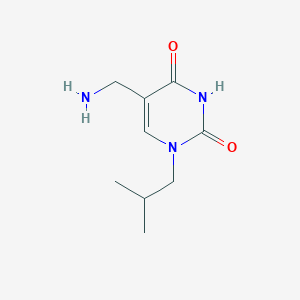

![5-methyl-1-[2-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B13189167.png)
![1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclohexan-1-ol](/img/structure/B13189177.png)
